molecular formula C20H24FN3O3S B5480360 N-(2,3-dimethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide

N-(2,3-dimethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide

Cat. No.: B5480360
M. Wt: 405.5 g/mol
InChI Key: QKTWJWMTHWTPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs containing a piperazine ring act on the central nervous system, but without more information, it’s difficult to predict the specific mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonyl piperazine intermediate.

    Acylation Reaction: The intermediate is then subjected to acylation with 2-(2,3-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may target the sulfonyl group or other reducible functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in research exploring its interactions with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide
  • N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide
  • N-(2-ethylphenyl)-4-fluorobenzenesulfonamide

Uniqueness

N-(2,3-dimethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide stands out due to its specific substitution pattern on the aromatic rings and the presence of both a piperazine ring and a sulfonyl group. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-15-4-3-5-19(16(15)2)22-20(25)14-23-10-12-24(13-11-23)28(26,27)18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTWJWMTHWTPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.